Cas no 56365-71-0 (2H-Isoindole-1-carboxylic acid, methyl ester)

2H-Isoindole-1-carboxylic acid, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- 2H-Isoindole-1-carboxylic acid, methyl ester
- methyl 2H-isoindole-1-carboxylate
- 1-Carbomethoxyisoindol
- 1-Methoxycarbonylisoindol
- methyl isoindole-1-carboxylate
- 2H-Isoindole-1-carboxylic acid methyl ester
- SCHEMBL10259099
- 56365-71-0
- NSC-289126
- CS-0161478
- SB37688
- MFCD13178557
- BS-17085
- DTXSID50314841
- 2H-Isoindole-1-carboxylicacidmethylester
- AKOS022177696
- 1-methoxycarbonylisoindole
- NSC289126
- 2H-Indole-1-carboxylic acid methyl ester
- F30575
-
- MDL: MFCD13178557
- Inchi: InChI=1S/C10H9NO2/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9/h2-6,11H,1H3
- InChI Key: DFJSYGHFZLYJGA-UHFFFAOYSA-N
- SMILES: COC(=O)C1=C2C=CC=CC2=CN1
Computed Properties
- Exact Mass: 175.06300
- Monoisotopic Mass: 175.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 42.1Ų
Experimental Properties
- PSA: 42.09000
- LogP: 1.95450
2H-Isoindole-1-carboxylic acid, methyl ester Security Information
2H-Isoindole-1-carboxylic acid, methyl ester Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2H-Isoindole-1-carboxylic acid, methyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1293588-500mg |
2H-Isoindole-1-carboxylic acid methyl ester |
56365-71-0 | 95% | 500mg |
$665 | 2024-07-28 | |
abcr | AB401183-1 g |
2H-Indole-1-carboxylic acid methyl ester; . |
56365-71-0 | 1g |
€1177.50 | 2023-04-25 | ||
eNovation Chemicals LLC | Y0991769-1g |
2H-Isoindole-1-carboxylic acid methyl ester |
56365-71-0 | 95% | 1g |
$800 | 2024-06-04 | |
eNovation Chemicals LLC | Y1006826-100mg |
methyl 2H-isoindole-1-carboxylate |
56365-71-0 | 97% | 100mg |
$175 | 2024-07-21 | |
eNovation Chemicals LLC | Y1006826-500MG |
methyl 2H-isoindole-1-carboxylate |
56365-71-0 | 97% | 500mg |
$395 | 2024-07-21 | |
eNovation Chemicals LLC | Y1006826-5G |
methyl 2H-isoindole-1-carboxylate |
56365-71-0 | 97% | 5g |
$2395 | 2024-07-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0875-5g |
2H-Isoindole-1-carboxylic acid methyl ester |
56365-71-0 | 96% | 5g |
33904.74CNY | 2021-05-08 | |
1PlusChem | 1P00ELBY-250mg |
2H-Isoindole-1-carboxylic acid methyl ester |
56365-71-0 | 95% | 250mg |
$351.00 | 2023-12-16 | |
abcr | AB401183-250mg |
2H-Indole-1-carboxylic acid methyl ester; . |
56365-71-0 | 250mg |
€372.50 | 2025-03-19 | ||
eNovation Chemicals LLC | Y1006826-500mg |
methyl 2H-isoindole-1-carboxylate |
56365-71-0 | 97% | 500mg |
$435 | 2025-02-26 |
2H-Isoindole-1-carboxylic acid, methyl ester Related Literature
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
Additional information on 2H-Isoindole-1-carboxylic acid, methyl ester
Professional Introduction to 2H-Isoindole-1-carboxylic acid, methyl ester (CAS No. 56365-71-0)
2H-Isoindole-1-carboxylic acid, methyl ester, identified by the chemical compound code CAS No. 56365-71-0, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound belongs to the isoindole family, a class of heterocyclic aromatic structures that have garnered considerable attention due to their diverse biological activities and synthetic utility. The presence of a carboxylic acid methyl ester group in its molecular framework imparts unique reactivity, making it a valuable precursor in the development of various pharmacologically active molecules.
The structural motif of 2H-Isoindole-1-carboxylic acid, methyl ester consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a carboxylic acid methyl ester substituent at the 1-position. This configuration endows the compound with the potential to participate in a wide array of chemical transformations, including nucleophilic substitutions, condensations, and reductions. Such versatility has positioned it as a key building block in medicinal chemistry, particularly in the synthesis of novel therapeutic agents.
In recent years, there has been a surge in research focused on isoindole derivatives due to their demonstrated efficacy in modulating various biological pathways. For instance, studies have highlighted the potential of isoindole-based compounds as inhibitors of enzymes involved in inflammatory responses and cancer progression. The methyl ester functionality in 2H-Isoindole-1-carboxylic acid, methyl ester not only enhances its solubility but also serves as a versatile handle for further functionalization, enabling the construction of more complex molecular architectures.
One notable application of this compound is in the synthesis of bioactive molecules targeting neurological disorders. Researchers have leveraged its structural framework to develop potential ligands for neurotransmitter receptors, aiming to address conditions such as Alzheimer's disease and Parkinson's disease. The ability to modify the isoindole core while retaining its pharmacophoric features has opened up new avenues for drug discovery.
The pharmaceutical industry has also explored the use of 2H-Isoindole-1-carboxylic acid, methyl ester as a scaffold for antiviral and antibacterial agents. Its heterocyclic core is conducive to interacting with biological targets such as viral proteases and bacterial enzymes, thereby inhibiting pathogenic processes. Furthermore, its stability under various reaction conditions makes it an attractive candidate for large-scale synthesis and purification processes.
From a synthetic chemistry perspective, 2H-Isoindole-1-carboxylic acid, methyl ester serves as a versatile intermediate for constructing more complex heterocyclic systems. Its reactivity allows for the introduction of diverse functional groups at strategic positions within the molecule, facilitating the assembly of intricate pharmacophores. This adaptability has been instrumental in generating novel compounds with tailored biological properties.
Recent advances in computational chemistry have further enhanced the utility of 2H-Isoindole-1-carboxylic acid, methyl ester by enabling rapid virtual screening and molecular modeling studies. These techniques allow researchers to predict the binding affinity and metabolic stability of derivative compounds before experimental synthesis, significantly reducing time and resources spent on hit identification.
The agrochemical sector has also shown interest in isoindole derivatives derived from 2H-Isoindole-1-carboxylic acid, methyl ester, recognizing their potential as intermediates for herbicides and fungicides. The structural features that contribute to their biological activity in pharmaceutical applications often translate into efficacy against plant pathogens and weeds.
In conclusion,2H-Isoindole-1-carboxylic acid, methyl ester (CAS No. 56365-71-0) represents a cornerstone compound in modern synthetic and medicinal chemistry. Its unique structural attributes and reactivity make it indispensable for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications for isoindole derivatives,2H-Isoindole-1-carboxylic acid, methyl ester is poised to remain at the forefront of chemical innovation.
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